3-Methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid 3-Methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18090822
InChI: InChI=1S/C8H12O3/c1-5-2-6-3-8(4-6,11-5)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)
SMILES:
Molecular Formula: C8H12O3
Molecular Weight: 156.18 g/mol

3-Methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid

CAS No.:

Cat. No.: VC18090822

Molecular Formula: C8H12O3

Molecular Weight: 156.18 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid -

Specification

Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
IUPAC Name 3-methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid
Standard InChI InChI=1S/C8H12O3/c1-5-2-6-3-8(4-6,11-5)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)
Standard InChI Key RCMIJIBGDAGZNA-UHFFFAOYSA-N
Canonical SMILES CC1CC2CC(C2)(O1)C(=O)O

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The bicyclo[3.1.1]heptane framework consists of a seven-membered ring system with bridgehead methyl and oxygen substitutions. In 3-methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid, the oxygen atom occupies the 2-position, while the methyl group and carboxylic acid functionalize the 3- and 1-positions, respectively (Figure 1). Comparative X-ray crystallographic studies of related 3-oxabicyclo[3.1.1]heptanes reveal key geometric parameters:

  • Bridgehead distances: 2.10–2.12 Å between bridgehead carbons , slightly shorter than meta-benzene analogues (2.42–2.43 Å) .

  • Inter-substituent span: 4.75–4.77 Å for carboxylic acid and methyl groups , offering a spatial profile comparable to meta-aryl systems.

The methyl group at position 3 introduces steric and electronic perturbations that may influence ring puckering and hydrogen-bonding capacity.

Table 1: Molecular Descriptors of 3-Oxabicyclo[3.1.1]heptane Analogues

ParameterValue (3-Oxabicyclo Derivative) Value (meta-Benzene)
Bridgehead distance (Å)2.10–2.122.42–2.43
Substituent span (Å)4.75–4.774.93–5.05
Angle between exit vectors120–124°116–122°

Synthetic Methodologies

Core Assembly Strategies

The synthesis of 3-oxabicyclo[3.1.1]heptane derivatives typically involves photochemical [2+2] cycloaddition or catalytic ring-closing metathesis. A scalable route to 3-oxabicyclo[3.1.1]heptane-1-carboxylic acid analogues begins with α,β-unsaturated ketones, which undergo stereoselective reduction and acid-catalyzed cyclization . For example:

  • Reduction-Isomerization Sequence:

    • Substituted cyclohexenones are reduced to allylic alcohols using NaBH4 or DIBAL .

    • Acid-mediated cyclization forms the bicyclic core with >90% diastereoselectivity .

  • Functionalization:

    • Swern oxidation of secondary alcohols yields aldehydes (e.g., 85% yield for aldehyde 24) .

    • Subsequent NaClO2 oxidation converts aldehydes to carboxylic acids .

For the 3-methyl variant, introducing the methyl group likely occurs during the cyclization step via judicious choice of starting materials (e.g., pre-methylated cyclohexenones).

Physicochemical Properties

Solubility and Lipophilicity

The 3-oxabicyclo[3.1.1]heptane scaffold significantly improves aqueous solubility compared to aromatic counterparts. In a case study, replacing benzene with 3-oxabicyclo[3.1.1]heptane in Sonidegib analogue 51 increased solubility by >500% (clogD reduced from 4.5 to 2.5) . The carboxylic acid moiety in 3-methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid further enhances hydrophilicity, with predicted pKa ≈ 4.2 based on analogous systems .

Metabolic Stability

Human liver microsomal assays for 3-oxabicyclo[3.1.1]heptane derivatives show moderate metabolic stability (CLint = 15–30 µL/min/mg) . The methyl group may sterically shield labile positions, potentially extending half-life relative to non-methylated analogues.

Biological Applications

Bioisosteric Replacement

The 3-oxabicyclo[3.1.1]heptane core serves as a saturated bioisostere for meta-benzene in drug candidates . Key advantages include:

  • Reduced lipophilicity: Improved drug-likeness and blood-brain barrier permeability .

  • Conformational rigidity: Preorganizes substituents for target binding .

In the Sonidegib analogue 51, this substitution maintained nanomolar Hedgehog pathway inhibition (IC50 = 12 nM vs. 9 nM for parent drug) .

Future Directions

Targeted Functionalization

Emerging methods like late-stage fluorination (e.g., SF4-mediated conversion of -COOH to -CF3) could diversify the pharmacological profile of 3-methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid derivatives.

Computational Modeling

Molecular dynamics simulations are needed to quantify the steric effects of the 3-methyl group on protein-ligand interactions, particularly in targets like G-protein-coupled receptors where meta-substituted aromatics are prevalent.

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